3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a thieno[2,3-b]pyridine core, which is characterized by a fused thiophene and pyridine ring structure. It is primarily classified as an amino acid derivative and is recognized for its role as an inhibitor of various kinases, particularly the IκB kinase complex, making it relevant in the study of inflammatory diseases and cancer.
The compound can be sourced from various chemical databases and publications, including PubChem and BenchChem, which provide detailed information on its synthesis, properties, and biological activities. The molecular weight of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is approximately 193.23 Da .
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is classified under the category of heterocyclic compounds, specifically as an aminopyridine derivative. Its classification is significant for understanding its chemical reactivity and potential biological applications.
The synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-aminothiophene with cyanoacetamide under basic conditions, leading to the formation of the thieno[2,3-b]pyridine scaffold .
The molecular structure of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid can be represented by its InChI key: XZIZYTUIRQMBPN-UHFFFAOYSA-N. The compound features a carboxylic acid functional group attached to the pyridine ring.
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions including oxidation, reduction, and substitution reactions. Notably, it can participate in oxidative dimerization reactions when treated with hypochlorite .
The primary mechanism of action for 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid involves the inhibition of LIM domain kinase 1 (LIMK1). This kinase plays a crucial role in actin cytoskeleton regulation by phosphorylating cofilin .
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid has significant applications in medicinal chemistry:
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid represents a structurally distinct bicyclic heterocycle characterized by the fusion of thiophene and pyridine rings. Its molecular formula is C₈H₆N₂O₂S, with a molecular weight of 194.21 g/mol [1] [4]. The compound features three critical functional groups: an amino group (-NH₂) at position 3, a carboxylic acid (-COOH) at position 2, and a bridgehead nitrogen atom in the pyridine ring. This arrangement creates an electron-deficient π-system that supports charge delocalization, while the hydrogen-bonding capabilities of the amino and carboxylic acid groups enhance biomolecular interactions [4] [7]. The planar architecture, confirmed by X-ray crystallography of analogues, facilitates π-stacking with biological targets like kinase ATP-binding sites [7]. This structural duality enables participation in both covalent and non-covalent bonding, making it a versatile synthon for complex heterocyclic assemblies.
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₈H₆N₂O₂S |
Molecular Weight | 194.21 g/mol |
IUPAC Name | 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid |
Hydrogen Bond Donors | 3 (2x -NH₂, 1x -OH) |
Hydrogen Bond Acceptors | 4 (pyridine N, carbonyl O, amino N, carboxylic O) |
Key Structural Features | Planar bicyclic core, zwitterionic potential |
The compound’s first documented synthesis dates to the 1970s (CAS registry 58327-75-6), initially accessed through multistep cyclization strategies involving ethyl thioglycolate and cyanopyridine derivatives [4] [5]. A significant advancement occurred in the 2000s with the adoption of transition-metal-catalyzed methods, such as palladium-mediated cross-coupling and intramolecular C-S bond formation, which improved regioselectivity and yields [5] . The commercial availability of the core scaffold (e.g., Maybridge/Thermo Scientific catalog MO00759) after 2010 accelerated pharmacological exploration [4]. Key milestones include its identification as a LIM kinase 1 (LIMK1) inhibitor in 2011 through high-throughput screening, validating its potential in oncology [6]. Concurrently, its role in targeting Mycobacterium tuberculosis signal peptidase LepB was elucidated, highlighting scaffold derivatization for antitubercular applications . These discoveries underscored the compound’s capacity to address diverse biological targets through strategic functionalization.
Table 2: Evolution of Synthetic Approaches
Time Period | Synthetic Strategy | Key Advancements |
---|---|---|
1970s–1990s | Base-mediated cyclization | Initial routes via ethyl thioglycolate and 2-chloronicotinonitrile; yields <20% |
2000–2010 | Transition-metal catalysis | Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura); yields improved to 40–65% |
2010–Present | HATU-mediated amide coupling | Efficient carboxylate derivatization; library synthesis for SAR |
This scaffold exemplifies a "privileged structure" due to its proven adaptability across therapeutic targets. Its bioisosteric relationship to purine bases allows mimicry of adenosine in kinase binding pockets, where the carboxylic acid chelates Mg²⁺ ions co-located with ATP [7] [6]. In antitubercular drug discovery, derivatives like 3-aminothieno[2,3-b]pyridine-2-carboxamides exhibit nanomolar activity against M. tuberculosis LepB hypomorph strains. For example, compound 17af (IC₉₀ = 0.41 μM) demonstrated >100-fold selectivity over mammalian cytotoxicity (HepG2 IC₅₀ = 19 μM), attributed to 6-position aryl substitutions enhancing target engagement . Similarly, 4-trifluoromethyl analogues (e.g., 4k) showed IC₉₀ = 1.1 μM against wild-type strains, with selectivity indices (SI) of 33 . The scaffold’s modularity enables rapid generation of libraries via amide coupling, as illustrated by the synthesis of >50 analogues in tuberculosis structure-activity relationship studies [5]. Patent literature further supports its utility in kinase inhibition (e.g., LIMK1), cancer (triple-negative breast cancer), and inflammation, validating its broad applicability in lead optimization [5] [6].
Table 3: Structure-Activity Relationship Highlights
Modification Site | Active Derivatives | Biological Activity |
---|---|---|
C6 substituents | 4-Trifluoromethylphenyl | M. tuberculosis IC₉₀ = 1.1 μM (wild-type) |
Amide side chain | 17af (specific alkylamide) | LepB hypomorph IC₉₀ = 0.41 μM |
Core substitution | 4-Cyanopiperidinyl at C6 | Kinase inhibition (LIMK1) |
The scaffold’s versatility extends to bioisosteric replacements, such as furo[2,3-b]pyridine analogues, which retain planar geometry but alter electronic properties for optimized target selectivity [7] [8]. This rational derivatization solidifies 3-aminothieno[2,3-b]pyridine-2-carboxylic acid as a cornerstone in designing next-generation therapeutics targeting infectious diseases, oncology, and signaling pathways.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: